molecular formula C16H12INO3 B11778057 Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate

Cat. No.: B11778057
M. Wt: 393.17 g/mol
InChI Key: LZRIYASPSXMMJY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an ethyl ester group, an iodophenyl group, and a benzo[d]oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-iodoaniline with ethyl 2-bromo-5-formylbenzoate in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxazole derivatives .

Scientific Research Applications

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Iodophenyl)benzo[d]oxazol-5-amine
  • Ethyl benzo[d]oxazole-5-carboxylate
  • 2-(2-Methoxyphenyl)benzo[d]oxazol-6-amine

Uniqueness

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate is unique due to the presence of the iodophenyl group, which imparts specific reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications .

Properties

Molecular Formula

C16H12INO3

Molecular Weight

393.17 g/mol

IUPAC Name

ethyl 2-(3-iodophenyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C16H12INO3/c1-2-20-16(19)11-6-7-14-13(9-11)18-15(21-14)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3

InChI Key

LZRIYASPSXMMJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)I

Origin of Product

United States

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